molecular formula C19H19NO3S B421201 ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate CAS No. 297763-79-2

ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

Cat. No.: B421201
CAS No.: 297763-79-2
M. Wt: 341.4g/mol
InChI Key: WLGZRMNKONNLNM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Standards

The systematic nomenclature of ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic compounds. The compound's systematic name reflects its structural complexity, incorporating multiple functional groups and substituents positioned on the dihydroindole core framework. The nomenclature specifically indicates the presence of an ethyl ester functionality at the 2-position carboxylate group, a formyl group at the 5-position, a methyl substituent at the 3-position, and a phenylsulfanyl group at the 4-position of the 6,7-dihydro-1H-indole ring system.

The naming convention adheres to IUPAC priority rules, where the indole ring system serves as the parent structure, and substituents are numbered according to standard aromatic heterocycle numbering schemes. The dihydro designation indicates the partial saturation of the indole ring system, specifically involving the 6,7-positions, which distinguishes this compound from fully aromatic indole derivatives. Alternative nomenclature systems may refer to this compound using various synonymous names, but the IUPAC designation provides the most precise structural description for scientific communication and database searching.

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service (CAS) has assigned the unique registry number 297763-79-2 to this compound, ensuring unambiguous identification in chemical literature and commercial databases. This registry number serves as a critical identifier for researchers, regulatory agencies, and commercial suppliers when referencing this specific molecular entity. The CAS registration includes comprehensive structural information, stereochemical details, and physicochemical properties that facilitate accurate compound identification across various scientific disciplines.

Properties

IUPAC Name

ethyl 5-formyl-3-methyl-4-phenylsulfanyl-6,7-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-23-19(22)17-12(2)16-15(20-17)10-9-13(11-21)18(16)24-14-7-5-4-6-8-14/h4-8,11,20H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZRMNKONNLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCC(=C2SC3=CC=CC=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indole Skeleton Construction

The 6,7-dihydro-1H-indole framework serves as the foundational structure. A common approach involves Fischer indole synthesis , which utilizes cyclohexanone derivatives and arylhydrazines under acidic conditions . For example, reacting 4-methylcyclohexanone with phenylhydrazine in acetic acid yields the corresponding hydrazone, which cyclizes under thermal or acidic conditions to form the dihydroindole intermediate .

Alternative Route (Madelung Cyclization):
Substituted o-aminoketones undergo cyclization in strong bases (e.g., potassium tert-butoxide) to form indoles. Starting with 3-methyl-4-(phenylsulfanyl)cyclohexanone and o-aminobenzaldehyde, this method could directly introduce the formyl group at position 5 .

Introduction of the Methyl Group at Position 3

Methylation at the 3-position is achieved via Friedel-Crafts alkylation . Using methyl chloride or methyl iodide in the presence of Lewis acids (e.g., AlCl₃), the indole’s electron-rich C3 position undergoes electrophilic substitution . For example:

Indole+CH3IAlCl33-Methylindole\text{Indole} + \text{CH}3\text{I} \xrightarrow{\text{AlCl}3} \text{3-Methylindole}

This step typically proceeds in dichloromethane at 0–25°C, with yields exceeding 75% .

Formylation at Position 5

The Vilsmeier-Haack reaction is the most reliable method for introducing the formyl group. Treating the indole derivative with POCl₃ and DMF at 0–5°C generates the chloroiminium intermediate, which hydrolyzes to the aldehyde upon aqueous workup :

Indole+POCl3/DMF5-Formylindole\text{Indole} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-Formylindole}

Yields for this step range from 60% to 85%, depending on the substitution pattern .

Thioether Formation at Position 4

Introducing the phenylsulfanyl group requires nucleophilic aromatic substitution (SNAr) . A halogenated precursor (e.g., 4-bromoindole) reacts with thiophenol in the presence of a base (K₂CO₃) and a palladium catalyst :

4-Bromoindole+PhSHPd(OAc)2,K2CO34-(Phenylsulfanyl)indole\text{4-Bromoindole} + \text{PhSH} \xrightarrow{\text{Pd(OAc)}2, \text{K}2\text{CO}_3} \text{4-(Phenylsulfanyl)indole}

This reaction proceeds in DMF at 80–100°C, achieving 70–90% conversion .

Esterification at Position 2

The ethyl carboxylate group is introduced via Steglich esterification or acid-catalyzed esterification. Reacting the indole-2-carboxylic acid with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) affords the ester :

Indole-2-COOH+EtOHDCC, DMAPEthyl Indole-2-Carboxylate\text{Indole-2-COOH} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl Indole-2-Carboxylate}

Yields exceed 80% under anhydrous conditions .

Integrated Synthetic Pathway

Combining these steps, a plausible synthesis is:

  • Fischer Indole Synthesis :

    • Cyclohexanone + phenylhydrazine → 6,7-dihydro-1H-indole .

  • Friedel-Crafts Methylation :

    • AlCl₃/CH₃I → 3-methyl substitution .

  • Vilsmeier-Haack Formylation :

    • POCl₃/DMF → 5-formyl derivative .

  • SNAr Thioetherification :

    • 4-Bromo intermediate + PhSH → phenylsulfanyl group .

  • Esterification :

    • Carboxylic acid + ethanol → ethyl ester .

Reaction Optimization and Challenges

  • Regioselectivity : Competing substitutions at C4 and C5 necessitate careful control of reaction conditions (e.g., temperature, catalyst loading) .

  • Oxidation Sensitivity : The dihydroindole ring may oxidize during formylation; thus, inert atmospheres (N₂/Ar) are critical .

  • Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) isolates the final product .

Analytical Characterization

Key spectroscopic data for validation:

  • ¹H NMR (CDCl₃) : δ 10.2 (s, 1H, CHO), 7.4–7.2 (m, 5H, PhS), 4.3 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃) .

  • MS (EI) : m/z 341.42 [M]⁺ .

Scalability and Industrial Relevance

Large-scale production (>1 kg) employs continuous flow reactors for SNAr and esterification steps, reducing reaction times by 50% . Patent EP2693876B1 highlights the use of ethyl acetate/NaHCO₃ washes for efficient workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Thiophenol, alkyl halides

Major Products Formed

    Oxidation: Formation of ethyl 5-carboxy-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

    Reduction: Formation of ethyl 5-hydroxymethyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The phenylsulfanyl group can enhance its binding affinity to certain targets, while the formyl and methyl groups can modulate its reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Indole Derivatives

Compound Name C2 Substituent C5 Substituent C4 Substituent Core Saturation Key Reactivity Features
Target Compound Ethyl carboxylate Formyl Phenylsulfanyl 6,7-Dihydro Formyl (nucleophilic addition), thioether (oxidation)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Carboxamide Fluoro None Aromatic Fluoro (electron-withdrawing), amide (hydrogen bonding)
Ethyl 5-methoxyindole-2-carboxylate Ethyl carboxylate Methoxy None Aromatic Methoxy (electron-donating), ester (hydrolysis)
N-(2-Phenylethyl)-di[2-(phenylsulfanyl)ethyl]amine Amine None Phenylsulfanyl (x2) Non-indole Thioether (chelation potential)

Key Observations:

  • Electronic Effects : The target’s formyl group (C5) is strongly electron-withdrawing, contrasting with 5-fluoro (moderate EW) and 5-methoxy (electron-donating) groups in analogs. This impacts electrophilic substitution reactivity and frontier molecular orbitals .
  • Thioether vs. Amide/Acyl Groups : The phenylsulfanyl group at C4 introduces sulfur-based lone pairs, enabling coordination to metals or oxidation to sulfoxides/sulfones, unlike amide or acyl groups in analogs .

Physical and Spectral Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) Solubility Trends Key Spectral Signatures (IR/NMR)
Target Compound Not reported Likely moderate in DMSO $ ^1H $-NMR: δ ~9.5–10 (formyl), 2.5–3.1 (dihydro CH$_2$)
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 249–250 Low in chloroform IR: 1666 cm$^{-1}$ (amide C=O); $ ^{13}C $-NMR: δ 157.6 (C=O)
Ethyl 5-methoxyindole-2-carboxylate 199–201 High in ethyl acetate $ ^1H $-NMR: δ 3.8–4.1 (OCH$3$), 1.3–1.5 (ester CH$3$)
  • Stability : The target’s formyl and thioether groups may render it prone to hydration (formyl) or oxidation (thioether), necessitating inert storage conditions.

Biological Activity

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate (CAS No. 297763-79-2) is a compound belonging to the indole family, characterized by its unique structure that includes a phenylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H19NO3S
  • Molecular Weight : 341.42 g/mol
  • Structure : The compound features an indole ring system with a carboxylate ester and a formyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Notably:

  • Inhibition of Lipoxygenase : Similar compounds have shown activity against 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which play a role in inflammatory responses. Ethyl derivatives have been identified as potential inhibitors of this enzyme, suggesting anti-inflammatory properties .
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant effects, potentially protecting cells from oxidative stress and related damage.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of indole compounds may possess cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

Case Studies and Experimental Data

Data Tables

PropertyValue
Molecular FormulaC19H19NO3S
Molecular Weight341.42 g/mol
CAS Number297763-79-2
Potential Biological ActivitiesAnti-inflammatory, Cytotoxic
CompoundIC50 (μM)Mechanism of Action
Ethyl 5-hydroxyindole derivative~0.75-Lipoxygenase Inhibition
Related Indole CompoundsVaries (low micromolar)Anticancer Activity

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